molecular formula C13H14O3 B2607680 Methyl 4-(pent-1-yn-3-yloxy)benzoate CAS No. 1803583-86-9

Methyl 4-(pent-1-yn-3-yloxy)benzoate

Cat. No.: B2607680
CAS No.: 1803583-86-9
M. Wt: 218.252
InChI Key: XYNPBQQUOQTIAI-UHFFFAOYSA-N
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Description

Methyl 4-(pent-1-yn-3-yloxy)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and a pent-1-yn-3-yloxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₂O₃, derived from the combination of the benzoate core (C₈H₇O₂), a methyl ester (CH₃), and a pent-1-yn-3-yloxy chain (C₅H₇O) .

Synthetic routes for analogous benzoate esters often involve nucleophilic substitution or esterification. For instance, methyl 4-hydroxybenzoate can react with alkyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions (e.g., K₂CO₃ or Na₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) to introduce alkoxy substituents . Purification typically employs flash column chromatography with chloroform or ethyl acetate/hexane mixtures .

Properties

IUPAC Name

methyl 4-pent-1-yn-3-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-11(5-2)16-12-8-6-10(7-9-12)13(14)15-3/h1,6-9,11H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPBQQUOQTIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)OC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pent-1-yn-3-yloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with pent-1-yn-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pent-1-yn-3-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pent-1-yn-3-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(pent-1-yn-3-yloxy)benzoate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity : The alkyne group in this compound offers unique reactivity for click chemistry or further functionalization, unlike halogenated (e.g., C2 in ) or alkylated analogs (e.g., methyl 4-(3-chloropropoxy)benzoate ).
  • Physical State : Most benzoate derivatives with aryl or complex substituents (e.g., C2 ) are solids, while fluorinated or branched analogs (e.g., Compound 39 ) may exist as oils.

Spectral Data Comparison

¹H NMR and mass spectrometry (HRMS) are critical for confirming structures:

Compound Name ¹H NMR Features (δ, ppm) HRMS/Key MS Fragments Reference
This compound Expected: δ 3.9 (s, OCH₃), aromatic protons (δ 7.8–8.3), alkyne protons (δ 1.8–2.5) Not reported
Methyl 4-(3-chloropropoxy)benzoate δ 8.3 (aromatic), δ 4.2 (OCH₂), δ 3.9 (OCH₃) Not reported
Ethyl 4-(tetrafluoroproxy)benzoate (Compound 39) δ 1.4 (t, CH₂CH₃), δ 4.4 (q, OCH₂), aromatic signals m/z 422 ([M⁺]), 305 (base peak)
C2 (Bromophenylquinoline derivative) Aromatic protons (δ 7.5–8.5), δ 3.9 (OCH₃), piperazine protons (δ 2.5–3.5) HRMS confirmed

Insights :

  • The absence of alkyne proton signals in other compounds highlights the distinct spectroscopic profile of this compound.
  • Piperazine-containing analogs (e.g., C2 ) show additional signals for NH and CH₂ groups.

Stability and Reactivity

  • Electron-Withdrawing Groups : Chloro or bromo substituents (e.g., C2 ) enhance electrophilic aromatic substitution resistance but may reduce ester hydrolysis rates.
  • Alkyne Stability : The triple bond in this compound requires inert storage conditions to prevent oxidation or undesired reactions.

Biological Activity

Methyl 4-(pent-1-yn-3-yloxy)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a pent-1-yne chain through an ether linkage. The presence of the alkyne functional group contributes to its reactivity and interaction with biological targets.

Property Details
Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Functional Groups Ester, Alkyne, Aromatic

Interaction with Enzymes and Proteins

Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. It may act as an inhibitor or activator, modulating metabolic pathways. For example, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Cellular Effects

This compound exhibits significant effects on cellular processes, including:

  • Gene Expression Modulation : Alters the expression of genes involved in metabolic processes.
  • Cell Signaling Pathways : Influences pathways that regulate cell growth and differentiation.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

The mechanism of action involves binding to specific biomolecules such as enzymes or receptors. The alkyne group can participate in various binding interactions, leading to enzyme inhibition or activation. Additionally, this compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Properties

In another study focused on cancer therapy, this compound was tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving the induction of oxidative stress and disruption of mitochondrial function .

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